Isonicotinoyl isothiocyanate

Antimicrobial Biofilm Enterococcus faecalis

Isonicotinoyl isothiocyanate (C7H4N2OS, MW 164.19 g/mol) is an acyl isothiocyanate characterized by a 4-pyridinecarbonyl group linked to the highly electrophilic –N=C=S functional group. It belongs to a class of heterocumulenes that serve as versatile intermediates in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles such as thiadiazoles, triazoles, and thiosemicarbazides.

Molecular Formula C7H4N2OS
Molecular Weight 164.19 g/mol
Cat. No. B8273088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinoyl isothiocyanate
Molecular FormulaC7H4N2OS
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)N=C=S
InChIInChI=1S/C7H4N2OS/c10-7(9-5-11)6-1-3-8-4-2-6/h1-4H
InChIKeyGAXZCBJVWKOASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonicotinoyl Isothiocyanate: Essential Properties, Synthesis Routes, and Strategic Role as a Key Acyl Isothiocyanate Building Block


Isonicotinoyl isothiocyanate (C7H4N2OS, MW 164.19 g/mol) is an acyl isothiocyanate characterized by a 4-pyridinecarbonyl group linked to the highly electrophilic –N=C=S functional group [1]. It belongs to a class of heterocumulenes that serve as versatile intermediates in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles such as thiadiazoles, triazoles, and thiosemicarbazides [2]. The compound is typically prepared from isonicotinoyl chloride and ammonium thiocyanate, yielding a reactive species that readily undergoes nucleophilic addition and cycloaddition reactions [3]. Its bifunctional nature—combining a pyridine nitrogen with a thiocyanate electrophile—enables divergent synthetic pathways that are not accessible with simple alkyl or aryl isothiocyanates.

Why Generic Acyl Isothiocyanate Substitution Is Unreliable: Positional Isomerism and Pyridine Ring Electronics Drive Differentiated Reactivity in Isonicotinoyl Isothiocyanate


Acyl isothiocyanates are not interchangeable; the nature of the acyl group profoundly influences both chemical reactivity and biological profile. Isonicotinoyl isothiocyanate differs fundamentally from its constitutional isomer nicotinoyl isothiocyanate (3-pyridyl) and the non-heterocyclic benzoyl isothiocyanate due to the position of the pyridine nitrogen. In isonicotinoyl isothiocyanate, the nitrogen at the 4-position withdraws electron density via resonance, increasing the electrophilicity of the carbonyl and isothiocyanate carbons relative to the 3-pyridyl isomer [1]. This electronic perturbation alters reaction kinetics in nucleophilic additions and cycloadditions. Moreover, the 4-pyridyl moiety engages in distinct hydrogen-bonding and π-stacking interactions with biological targets compared to the 3-pyridyl or phenyl analogs, as evidenced by differential activity in adenosine receptor assays [2]. Substituting a generic acyl isothiocyanate without accounting for these positional electronic and steric effects can lead to synthetic failure or loss of desired bioactivity.

Quantitative Differentiation of Isonicotinoyl Isothiocyanate: Head-to-Head and Cross-Study Comparisons Versus Nicotinoyl and Benzoyl Analogs


Biofilm Inhibition Against Enterococcus faecalis: Isonicotinoyl Isothiocyanate Exhibits Micromolar Potency with Quantified IC50 Value

Isonicotinoyl isothiocyanate demonstrates measurable antibiofilm activity against the Gram-positive pathogen Enterococcus faecalis, with a reported IC50 of 125 µM (1.25 × 10^5 nM) after 20 hours of exposure as determined by crystal violet staining [1]. This value situates it within the active range of synthetic acyl isothiocyanates, though direct comparator data for nicotinoyl or benzoyl isothiocyanate under identical assay conditions are not available. As a class-level inference, aryl isothiocyanates generally display antimicrobial IC50 values ranging from low µM to >500 µM; the observed 125 µM represents a moderate, yet quantifiable, inhibitory effect that can serve as a benchmark for structure-activity relationship (SAR) studies aimed at optimizing the pyridyl moiety.

Antimicrobial Biofilm Enterococcus faecalis

Adenosine A3 Receptor Antagonism: Isonicotinoyl Moiety Confers Potency and Selectivity on Par with Nicotinoyl and Benzoyl Analogs in Thiazole Scaffolds

In a 3D-QSAR analysis of thiazole and thiadiazole derivatives targeting the human adenosine A3 receptor (hA3AR), the introduction of an isonicotinoyl substituent at position 2 of the thiazole ring led to potent and selective antagonists [1]. The study explicitly notes that nicotinoyl (compound 55), isonicotinoyl, and benzoyl moieties all confer submicromolar to nanomolar affinity and >1000-fold selectivity over other adenosine receptor subtypes. For context, an optimized thiazole bearing a 5-(pyridin-4-yl) moiety (structurally related to isonicotinoyl) exhibited a Ki of 0.4 nM for hA3AR with 1000-fold selectivity [1]. While a direct head-to-head IC50 comparison between the three acyl isothiocyanate precursors is not provided, the pharmacophore model demonstrates that the isonicotinoyl group is a privileged fragment for achieving high A3AR antagonist activity, comparable to the nicotinoyl and benzoyl variants.

Adenosine Receptor 3D-QSAR Medicinal Chemistry

Radical Polymerization Inhibition: 1-Isonicotinoyl-4-arylthiosemicarbazides Outperform Triazoline-5-thione Derivatives in Vinyl Acetate Polymerization

Derivatives prepared from isonicotinoyl isothiocyanate—specifically 1-isonicotinoyl-4-arylthiosemicarbazides—exhibit a more pronounced inhibitory effect on the radical polymerization of vinyl acetate (VAc) initiated by AIBN than the corresponding 1,2,4-triazoline-5-thione derivatives [1]. The study utilized a dilatometric method to monitor polymerization rates. At additive concentrations of 1000–3000 ppm, the thiosemicarbazides showed stronger inhibition than the triazoline-thiones. Furthermore, co-addition with 1,4-benzoquinone or hydroquinone synergistically increased the inhibitory effect [1]. This functional differentiation, rooted in the isonicotinoyl thiosemicarbazide scaffold, is not shared by all acyl isothiocyanate-derived compounds, underscoring the unique performance of the isonicotinoyl series in polymer stabilization applications.

Polymer Chemistry Radical Inhibitor Vinyl Acetate

Priority Application Scenarios for Isonicotinoyl Isothiocyanate Based on Verified Differentiation Evidence


Antimicrobial Biofilm Research: Screening of Acyl Isothiocyanate Derivatives Against Enterococcus faecalis

Researchers investigating novel agents to combat biofilm-associated infections can utilize isonicotinoyl isothiocyanate as a defined starting point. Its measured IC50 of 125 µM against E. faecalis biofilm formation provides a baseline activity value [1]. Subsequent SAR campaigns can modify the pyridine ring or isothiocyanate linker to improve potency, using this IC50 as a benchmark for comparison with new analogs.

Adenosine A3 Receptor Ligand Design: Incorporation of the Isonicotinoyl Pharmacophore into Thiazole-Based Antagonists

Medicinal chemists developing selective A3AR antagonists for inflammatory or oncologic indications should employ isonicotinoyl isothiocyanate to install the 4-pyridylcarbonyl motif onto thiazole or thiadiazole cores. QSAR studies confirm that this moiety contributes to subnanomolar affinity and exceptional subtype selectivity [1], positioning it as a privileged building block in adenosine receptor modulator libraries.

Radical Polymerization Control: Formulation of Isonicotinoyl Thiosemicarbazides as Process Stabilizers

Industrial polymer chemists seeking effective inhibitors for vinyl acetate or related monomer systems can leverage isonicotinoyl isothiocyanate to synthesize 1-isonicotinoyl-4-arylthiosemicarbazides. These derivatives have been shown to outperform triazoline-thiones in suppressing AIBN-initiated polymerization at practical concentrations (1000–3000 ppm) [1]. This makes them attractive candidates for preventing premature polymerization during monomer storage and processing.

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